molecular formula C21H17ClN2O3S B2517752 N-(4-chloro-1,3-benzothiazol-2-yl)-N-[(furan-2-yl)methyl]-2-(4-methoxyphenyl)acetamide CAS No. 922478-44-2

N-(4-chloro-1,3-benzothiazol-2-yl)-N-[(furan-2-yl)methyl]-2-(4-methoxyphenyl)acetamide

Cat. No.: B2517752
CAS No.: 922478-44-2
M. Wt: 412.89
InChI Key: HBASPLSTJNQKAD-UHFFFAOYSA-N
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Description

N-(4-chloro-1,3-benzothiazol-2-yl)-N-[(furan-2-yl)methyl]-2-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C21H17ClN2O3S and its molecular weight is 412.89. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antifungal Activity

Researchers have synthesized various derivatives related to N-(4-chlorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-(4-methoxyphenyl)acetamide, exploring their potential antifungal effects. For instance, Kaplancıklı et al. (2013) described the synthesis of 2-arylthio-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide derivatives, focusing on their antifungal activities against different fungi species. These compounds showed significant antifungal activity, comparable to or exceeding that of ketoconazole, against various fungi, including T. harzianum, A. ochraceus, C. albicans, F. solani, F. moniliforme, and F. culmorum (Kaplancıklı et al., 2013).

Anticancer and Antioxidant Properties

Another direction of research involves evaluating the anticancer and antioxidant properties of compounds within this chemical class. For example, Nath et al. (2021) synthesized a series of indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide, including N-(5-chlorobenzo[d]thiazol-2-yl)-2-(2,3-dioxoindolin-1-yl)acetamide, and evaluated them for anticonvulsant activities. These studies not only suggest potential anticonvulsant benefits but also hint at broader pharmacological applications (Nath et al., 2021).

Furthermore, Koppireddi et al. (2013) focused on novel N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides and related derivatives for their anti-inflammatory and antioxidant activity. Some compounds exhibited promising results in various assays, suggesting their potential as therapeutic agents with antioxidant and/or anti-inflammatory properties (Koppireddi et al., 2013).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were being developed as a drug, its mechanism of action would depend on its interactions with biological targets .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity . Proper safety precautions should be taken when handling this compound .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential applications .

Properties

IUPAC Name

N-(4-chloro-1,3-benzothiazol-2-yl)-N-(furan-2-ylmethyl)-2-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN2O3S/c1-26-15-9-7-14(8-10-15)12-19(25)24(13-16-4-3-11-27-16)21-23-20-17(22)5-2-6-18(20)28-21/h2-11H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBASPLSTJNQKAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)N(CC2=CC=CO2)C3=NC4=C(S3)C=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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